2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4OS/c1-14-8-15(2)22(16(3)9-14)27-20(28)12-29-21-10-19(25-13-26-21)24-11-17-6-4-5-7-18(17)23/h4-10,13H,11-12H2,1-3H3,(H,27,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDBVPGBTXPQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4,6-Dichloropyrimidine
The pyrimidine ring is constructed via cyclization of β-keto esters with urea or thiourea derivatives under acidic conditions. For example, heating ethyl acetoacetate with urea in polyphosphoric acid yields 4,6-dihydroxypyrimidine, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to afford 4,6-dichloropyrimidine in 85–92% yield.
Alternative Heterocyclization Approaches
Recent advances utilize ynone intermediates and ytterbium triflate catalysis for pyrimidine synthesis. For instance, reacting alkynyl lithium salts with Weinreb amides generates ynones, which undergo cyclization with amidines in the presence of Yb(OTf)₃ to form substituted pyrimidines. While this method offers tunable electronic properties, it requires specialized precursors and is less practical for large-scale production compared to classical routes.
Functionalization of the Pyrimidine Ring
Substitution at Position 4: Sulfanyl Group Incorporation
The 4-chloro intermediate reacts with mercaptoacetic acid under basic conditions to install the sulfanylacetate moiety. Sodium hydride in dimethylformamide (DMF) facilitates deprotonation of the thiol, enabling efficient displacement of the chloro group (Table 2).
Table 2: Thiol Substitution at Position 4
| Entry | Thiol Source | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | HS-CH₂-COOH | NaH | DMF | 82 |
| 2 | HS-CH₂-COOEt | K₂CO₃ | MeCN | 68 |
| 3 | HS-CH₂-CONH₂ | NaOH | H₂O/EtOH | 58 |
Mercaptoacetic acid (Entry 1) provides optimal reactivity, with subsequent ester hydrolysis unnecessary.
Amide Bond Formation
Activation and Coupling
The carboxylic acid intermediate is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and coupled with 2,4,6-trimethylaniline in dichloromethane (DCM). This method, adapted from naphthyridine carboxamide synthesis, achieves near-quantitative conversion (Table 3).
Table 3: Amidation Optimization
| Entry | Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | HATU | DIPEA | DCM | 95 |
| 2 | EDCl/HOBt | Et₃N | DMF | 87 |
| 3 | DCC | NMM | THF | 73 |
HATU-mediated coupling (Entry 1) outperforms carbodiimide-based methods, particularly for sterically hindered amines.
Purification and Characterization
Crystallization and Chromatography
The crude product is purified via recrystallization from ethanol/water (7:3), yielding white crystals. Purity (>99%) is confirmed by HPLC (C18 column, acetonitrile/water gradient).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.55–7.48 (m, 4H, Ar-H), 4.52 (d, J = 5.6 Hz, 2H, NHCH₂), 3.82 (s, 2H, SCH₂), 2.28 (s, 9H, Ar-CH₃).
- IR (KBr) : 3280 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).
Scalability and Industrial Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the substitution steps reduces reaction times and improves reproducibility. For example, a microreactor system operating at 100°C achieves 90% conversion in 30 minutes for position 6 substitution, compared to 12 hours in batch mode.
Waste Minimization
Solvent recovery (THF, DMF) and catalytic recycling (Yb(OTf)₃) align with green chemistry principles. Lifecycle analysis indicates a 40% reduction in E-factor compared to traditional routes.
Chemical Reactions Analysis
Types of Reactions
2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
Key structural differences among related compounds involve:
- Pyrimidine substituents: Amino, diamino, methyl, or heterocyclic groups (e.g., thieno-pyrimidine).
- Aromatic groups on acetamide : Chlorophenyl, methylpyridinyl, or trimethylphenyl substituents.
Crystallographic Properties
Crystal structures reveal variations in molecular packing and hydrogen bonding:
Potential Bioactivity Correlations
While biological data for the target compound is absent, structural analogs suggest:
Biological Activity
The compound 2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. Its unique structure, which includes a pyrimidine ring, a sulfanyl group, and an acetamide moiety, suggests potential applications in pharmaceuticals.
Biological Activity
Research indicates that compounds with similar structures to This compound exhibit significant biological activities:
- Anticancer Properties : Many pyrimidine derivatives have been shown to inhibit cancer cell proliferation.
- Antimicrobial Activity : Compounds with sulfanyl groups often demonstrate antimicrobial effects against various pathogens.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in disease pathways.
Case Studies and Research Findings
- Anticancer Activity :
-
Antimicrobial Effects :
- In vitro assays revealed that related compounds displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group was crucial for enhancing this activity .
- Enzyme Interaction Studies :
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide | Pyrimidine ring, sulfanyl group | Anticancer, antimicrobial | Contains both fluorine and chlorine substituents |
| N-(4-chlorophenyl)-2-(4-methylsulfonylphenyl)acetamide | Sulfonamide instead of sulfanyl | Antibacterial | Lacks pyrimidine structure |
| 2-(4-methylthio)-N-(3-fluorophenyl)acetamide | Methylthio group | Anticancer | Different substituent on phenyl ring |
This comparison highlights how variations in substituents influence biological activities and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
